![molecular formula C9H15NO B3058492 1-Azaspiro[4.5]decan-4-one CAS No. 89732-50-3](/img/structure/B3058492.png)
1-Azaspiro[4.5]decan-4-one
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Overview
Description
1-Azaspiro[4.5]decan-4-one is a bicyclic compound featuring a nitrogen atom at the bridgehead position (1-aza) and a ketone group at the 4-position of the spiro framework. Its core structure comprises a five-membered nitrogen-containing ring fused to a six-membered cyclohexane ring via a spiro junction. This unique architecture imparts conformational rigidity and diverse reactivity, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Scientific Research Applications
The applications of 1-azaspiro[4.5]decan-4-one are primarily in scientific research, particularly in the development of antiviral drugs and anticancer agents . This compound serves as a scaffold in the synthesis of various derivatives with significant biological activities .
Scientific Research Applications
-
Antiviral Drug Development:
- 1-Thia-4-azaspiro[4.5]decan-3-ones have been identified as having antiviral properties . A series of these compounds, bearing an amide group at C-4 and substitutions at C-2 and C-8, were synthesized and evaluated against human coronavirus and influenza virus .
- Specific compounds, such as 7m, 7n, 8k, 8l, 8m, 8n, and 8p, have shown the ability to inhibit human coronavirus 229E replication . The most potent analog, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), exhibited an EC50 value of 5.5 µM, which is comparable to that of the known coronavirus inhibitor K22 .
- The anti-coronavirus activity is strongly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold .
- The 1-thia-4-azaspiro[4.5]-decan-3-one scaffold is a versatile chemical structure with high relevance for antiviral drug development .
-
Anticancer Activity:
- Thia-4-azaspiro[4.5]decan compounds can be synthesized via a one-pot three-component reaction involving the condensation of ketones, aromatic amines, and mercaptoacetic acid .
- These compounds and their derivatives, such as thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, have demonstrated anticancer activity .
- Specific examples include 8-substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives .
Data Tables and Case Studies
While the search results provide specific data on the synthesis and activity of this compound derivatives, comprehensive data tables and well-documented case studies are not available in the provided context. For instance, the study on antiviral activity includes EC50 values for specific compounds, but detailed case studies would require more extensive research . The synthesis and characterization data for various derivatives are present, including melting points, IR spectra, and NMR spectra .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane Derivatives
These compounds replace the nitrogen atom at position 1 with sulfur (1-thia) while retaining the ketone group. Key examples include:
Key Differences :
- Synthesis : 1-Thia derivatives are synthesized via thioglycolic acid-mediated cyclization , whereas 1-azaspiro compounds often employ [5+1] annulation strategies using primary amines .
1,3,8-Triazaspiro[4.5]decan-4-one Derivatives
These compounds feature three nitrogen atoms in the spiro framework, enhancing hydrogen-bonding capabilities. Notable examples:
Key Differences :
- Bioactivity: Triazaspiro compounds primarily target neuroreceptors (NOP, D2), unlike 1-azaspiro derivatives, which are explored for anticancer applications .
- Structural Flexibility: The additional nitrogen atoms enable diverse substitution patterns (e.g., phenoxypropyl groups in spiramide ), fine-tuning receptor affinity.
Other Azaspiro Compounds
- 1-Oxa-4-azaspiro[4.5]decane : Contains an oxygen atom instead of sulfur or additional nitrogen, used in synthetic intermediates .
Properties
IUPAC Name |
1-azaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZXCWLXDOUHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534569 |
Source
|
Record name | 1-Azaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89732-50-3 |
Source
|
Record name | 1-Azaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70534569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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